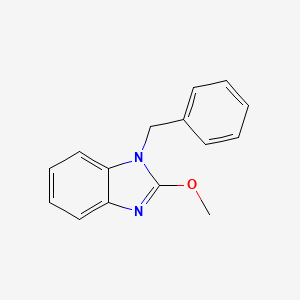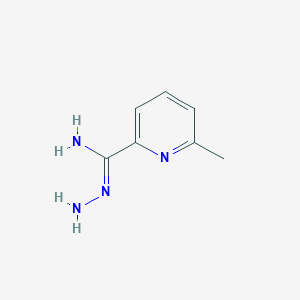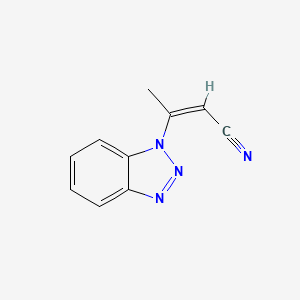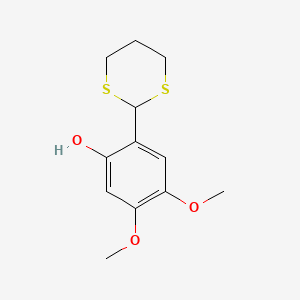
Zinc 2-Ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc 2-Ethylhexanoate, also known as Zinc bis(2-ethylhexanoate), is an organometallic compound widely used in various industrial applications. It is a zinc salt of 2-ethylhexanoic acid and is typically found as a viscous liquid. This compound is known for its solubility in organic solvents and its role as a catalyst in numerous chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc 2-Ethylhexanoate is commonly synthesized through the reaction of zinc oxide with 2-ethylhexanoic acid. The reaction proceeds as follows: [ \text{ZnO} + 2 \text{C}8\text{H}{16}\text{O}_2 \rightarrow \text{Zn(C}8\text{H}{15}\text{O}_2)_2 + \text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure the complete conversion of zinc oxide to this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the careful addition of zinc oxide to a solution of 2-ethylhexanoic acid, followed by heating and stirring to facilitate the reaction. The resulting product is then purified to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Zinc 2-Ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, promoting the conversion of organic substrates to their oxidized forms.
Polymerization: It is used as a catalyst in the polymerization of certain monomers, aiding in the formation of polymers.
Hydrogenation: It can facilitate hydrogenation reactions, where hydrogen is added to unsaturated organic compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out at elevated temperatures.
Polymerization: Monomers such as styrene or acrylates are used, with the reaction conditions varying depending on the desired polymer properties.
Hydrogenation: Hydrogen gas is used, often in the presence of a solvent, under high pressure and temperature.
Major Products Formed:
Oxidation: Oxidized organic compounds such as alcohols, ketones, or carboxylic acids.
Polymerization: Polymers with specific properties tailored to industrial applications.
Hydrogenation: Saturated organic compounds.
Scientific Research Applications
Zinc 2-Ethylhexanoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and transesterification.
Biology: It is employed in the preparation of zinc-containing enzymes and other biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is widely used in the production of coatings, adhesives, and sealants, as well as in the manufacture of polyurethane foams and elastomers
Mechanism of Action
The mechanism by which Zinc 2-Ethylhexanoate exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by providing a surface for the reactants to interact, lowering the activation energy required for the reaction to proceed. The zinc ion in the compound acts as a Lewis acid, coordinating with electron-rich species and stabilizing reaction intermediates .
Comparison with Similar Compounds
Zinc Acetate: Another zinc salt used in similar applications but with different solubility and reactivity properties.
Zinc Propionate: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
Zinc Stearate: Used as a lubricant and release agent, with different solubility and melting point compared to Zinc 2-Ethylhexanoate.
Uniqueness: this compound is unique due to its balance of solubility in organic solvents and its effectiveness as a catalyst in a wide range of reactions. Its long carbon chain provides stability and compatibility with various industrial processes, making it a versatile and valuable compound .
Properties
CAS No. |
136-53-2 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-phenyl-1H-tetraazol-5-yl)oxy]pyridine](/img/structure/B1173564.png)


![S-[2-(4-hydroxyanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B1173571.png)
![1-phenyl-5-[(2-phenylvinyl)sulfanyl]-1H-tetraazole](/img/structure/B1173574.png)

